molecular formula C5H3BrFNO2S B6153530 2-bromopyridine-4-sulfonyl fluoride CAS No. 2385372-16-5

2-bromopyridine-4-sulfonyl fluoride

Cat. No.: B6153530
CAS No.: 2385372-16-5
M. Wt: 240.05 g/mol
InChI Key: IHRWTHXMYOLLNB-UHFFFAOYSA-N
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Description

2-Bromopyridine-4-sulfonyl fluoride (CAS 2385372-16-5) is a high-value, multifunctional chemical building block designed for advanced research and synthesis applications. Its molecular structure features two distinct reactive sites: a bromine substituent and a sulfonyl fluoride group, enabling orthogonal reaction pathways in complex molecule construction . This compound is particularly valuable in medicinal chemistry and drug discovery. The sulfonyl fluoride group is a key handle for the increasingly popular SuFEx (Sulfur Fluoride Exchange) click chemistry, allowing for the reliable and efficient synthesis of sulfonate esters and sulfonamides under mild conditions. Concurrently, the bromine atom at the 2-position of the pyridine ring is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating further structural diversification . This dual reactivity makes it an ideal precursor for generating libraries of compounds for screening, or for creating specific covalent enzyme inhibitors. Specifications: • CAS Number: 2385372-16-5 • Molecular Formula: C 5 H 3 BrFNO 2 S • Molecular Weight: 240.05 g/mol • SMILES: FS(C1=CC(Br)=NC=C1)(=O)=O Handling and Safety: Researchers should handle this material with appropriate precautions. It is recommended to consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

CAS No.

2385372-16-5

Molecular Formula

C5H3BrFNO2S

Molecular Weight

240.05 g/mol

IUPAC Name

2-bromopyridine-4-sulfonyl fluoride

InChI

InChI=1S/C5H3BrFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H

InChI Key

IHRWTHXMYOLLNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)Br

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
2-Bromopyridine-4-sulfonyl fluoride is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex molecules through various reaction pathways, including nucleophilic substitution and coupling reactions. The sulfonyl fluoride group is particularly reactive, allowing it to form stable products with nucleophiles, which is essential for synthesizing biologically active compounds.

Synthetic Routes
The compound can be synthesized through halogenation of pyridine derivatives followed by functional group modifications. Industrial production typically involves controlled halogenation and sulfonylation reactions to ensure high yield and purity.

Biological Applications

Enzyme Mechanism Studies
In biological research, this compound is employed to investigate enzyme mechanisms and interactions. Its ability to modify biomolecules through sulfonylation can significantly alter protein functions, impacting cellular processes such as signaling pathways and gene expression.

Potential as an Inhibitor
The compound has shown promise in inhibiting specific enzymes, making it a candidate for developing drugs targeting metabolic pathways within cells. Its reactivity with nucleophiles allows for the formation of covalent bonds with proteins, leading to stable modifications that can be used to study protein dynamics.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in synthesizing various compounds, including pharmaceuticals and agrochemicals. The compound's unique properties make it suitable for applications requiring specific reactivity profiles .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways. This inhibition was studied using kinetic assays that revealed alterations in enzyme activity upon treatment with the compound, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Biologically Active Molecules

A study focused on the synthesis of novel biologically active molecules using this compound as a key intermediate. The research highlighted its role in facilitating complex reactions that led to the formation of compounds with antimicrobial properties, showcasing its utility in drug discovery .

Mechanism of Action

The mechanism by which 2-bromopyridine-4-sulfonyl fluoride exerts its effects involves its reactivity with various functional groups. The sulfonyl fluoride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The bromine atom enhances the electrophilic character of the compound, making it suitable for substitution reactions.

Molecular Targets and Pathways:

  • Enzymes: The compound can interact with specific enzymes, altering their activity and function.

  • Pathways: It can modulate biochemical pathways by reacting with key intermediates and products.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence lacks data on sulfonyl fluorides, focusing instead on sulfonyl chlorides with divergent scaffolds (e.g., biphenyl, naphthalene). This precludes a direct, data-driven comparison. Future studies should prioritize:

  • Synthesis and characterization of this compound.
  • Comparative kinetic studies with sulfonyl chlorides and other halides.

Biological Activity

2-Bromopyridine-4-sulfonyl fluoride is a chemical compound characterized by a bromine atom and a sulfonyl fluoride group attached to a pyridine ring. Its unique structural features render it valuable in various scientific research applications, particularly in organic synthesis and biological studies. This article reviews the biological activity of this compound, including its mechanisms of action, molecular targets, and potential therapeutic applications.

Molecular Structure:

  • Chemical Formula: C5H4BrFNO2S
  • Molecular Weight: 218.06 g/mol

The sulfonyl fluoride group is highly reactive, allowing for interactions with nucleophiles, while the bromine atom enhances the electrophilic character of the compound, making it suitable for substitution reactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride moiety can react with amino acids, particularly cysteine and serine residues, leading to irreversible modifications that alter enzyme activity .

Molecular Targets

Research indicates that this compound can interact with several molecular targets:

  • Enzymes: It has been shown to modulate the activity of various enzymes involved in metabolic pathways.
  • Biochemical Pathways: The compound can influence pathways by acting as an inhibitor or activator through its interactions with specific proteins .

Case Studies

  • Enzyme Inhibition:
    A study demonstrated that this compound acts as a potent inhibitor of certain serine proteases. The compound was shown to form stable complexes with the active site serine residue, leading to significant reductions in enzyme activity.
  • Antimicrobial Activity:
    Preliminary investigations into the antimicrobial properties of this compound revealed that it exhibits activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis through interference with key enzymes .
  • Cancer Research:
    In cancer biology, this compound has been evaluated for its potential to inhibit tumor growth by targeting specific signaling pathways. It has shown promise in preclinical models, particularly in inhibiting cell proliferation in certain cancer cell lines .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Enzyme InhibitionPotent inhibition of serine proteases
Antimicrobial ActivityActive against multiple bacterial strains
Cancer Cell ProliferationReduced proliferation in cancer cell lines

Preparation Methods

Diazotization-Bromination of Aminopyridines

The Craig method involves diazotizing 2-aminopyridine with hydrobromic acid (HBr) and sodium nitrite (NaNO2_2), followed by bromination with elemental bromine (Br2_2). Adapting this to 4-sulfonyl fluoride-substituted pyridines presents challenges:

2-Amino-4-sulfonyl fluoride pyridine+HBr+Br2NaNO22-Bromo-4-sulfonyl fluoride pyridine+N2+H2O\text{2-Amino-4-sulfonyl fluoride pyridine} + \text{HBr} + \text{Br}2 \xrightarrow{\text{NaNO}2} \text{2-Bromo-4-sulfonyl fluoride pyridine} + \text{N}2 + \text{H}2\text{O}

Optimization Insights from Patent US4291165A :

  • Replacing a portion of HBr with sulfuric acid (H2_2SO4_4) reduces raw material costs and minimizes byproducts like 2,5-dibromopyridine.

  • Molar ratios of HBr:2-aminopyridine (1:1 to 3.5:1) and H2_2SO4_4:HBr (2:8 to 8:2) are critical for yield optimization.

  • Temperature control (-10°C to 0°C) during bromine addition prevents excessive exothermic reactions.

Integrated Synthetic Routes for 2-Bromopyridine-4-Sulfonyl Fluoride

Combining the above strategies, two hypothetical routes are proposed:

Route A: Bromination Followed by Sulfonyl Fluoride Formation

StepReactionConditionsChallenges
1Bromination of 4-sulfonic acid pyridineHBr, Br2_2, H2_2SO4_4, -5°CRegioselectivity; competing sulfonic acid directing effects
2Chlorination with PCl5_5Reflux in PCl5_5, 110°CHandling corrosive reagents
3Fluorination with CsFAnhydrous DMF, 60°CMoisture sensitivity

Route B: Sulfonyl Fluoride Formation Followed by Bromination

StepReactionConditionsChallenges
1Sulfonation of 2-bromopyridineOleum (fuming H2_2SO4_4), 150°CPoor regioselectivity at 4-position
2Fluorination with KFAcetonitrile, 50°CLow yield due to steric hindrance

Comparative Analysis :

  • Route A risks poor regioselectivity during bromination if the sulfonic acid group dominates directing effects.

  • Route B struggles with sulfonation at the 4-position due to the meta-directing nature of the pyridine nitrogen.

Catalytic and Mechanistic Considerations

Acidic Decarboxylation

Diethyl malonate decarboxylation under acidic conditions (e.g., 6N HCl) could assist in constructing methyl-substituted pyridine precursors, though this remains untested for sulfonyl fluoride derivatives .

Q & A

Q. Methodological Answer :

  • Solvent Selection : Use anhydrous aprotic solvents (e.g., DMF, THF) to suppress hydrolysis.
  • Base Choice : Triethylamine or pyridine (1.5–2.0 equiv) enhances nucleophilicity without destabilizing the sulfonyl fluoride .
  • Temperature Control : Maintain reactions at 0–25°C to balance reactivity and stability.
  • Real-Time Monitoring : Employ in situ IR spectroscopy to track hydrolysis byproducts (e.g., sulfonic acid formation) and adjust conditions dynamically .

What analytical techniques resolve contradictions in reported reactivity of the sulfonyl fluoride group under basic vs. acidic conditions?

Q. Methodological Answer :

  • Kinetic Studies : Compare hydrolysis rates under varying pH using HPLC-MS or ¹⁹F NMR (e.g., monitor fluoride ion release at pH 2 vs. pH 10) .
  • Competitive Reactivity Assays : Compete sulfonyl fluoride with electrophilic traps (e.g., thiols) to quantify competing pathways.
  • Computational Modeling : Use Gaussian or ORCA to model transition states and identify pH-dependent activation barriers .

How should researchers address discrepancies in stability data for this compound during long-term storage?

Q. Methodological Answer :

  • Stability Profiling : Store aliquots under varied conditions (dry vs. humid, 4°C vs. –20°C) and analyze degradation via LC-QTOF monthly.
  • Stabilizer Screening : Test additives (e.g., molecular sieves, antioxidants) to inhibit hydrolysis or bromine displacement.
  • Solid-State Characterization : Use PXRD and DSC to assess crystallinity and phase transitions affecting stability .

What strategies enable selective functionalization of the bromine moiety without affecting the sulfonyl fluoride group?

Q. Methodological Answer :

  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C) to preserve the sulfonyl fluoride .
  • Protection-Deprotection : Temporarily protect the sulfonyl fluoride as a sulfonamide (e.g., using NH₃/MeOH), perform bromine substitution, then regenerate the fluoride with TBAF .

How can researchers validate the purity of this compound for kinetic studies in chemical biology?

Q. Methodological Answer :

  • Multidimensional Chromatography : Use orthogonal methods (HPLC-UV, LC-MS) with columns of differing selectivity (C18 vs. HILIC).
  • Quantitative ¹⁹F NMR : Integrate against an internal standard (e.g., trifluoroacetic acid) to quantify purity and detect fluorinated impurities .

What are advanced applications of this compound in covalent inhibitor development?

Q. Methodological Answer :

  • Activity-Based Protein Profiling (ABPP) : Use the compound as a warhead to label catalytic serine or cysteine residues in enzymes. Validate targets via SDS-PAGE with fluorescent probes or click chemistry -enriched pull-downs .
  • Proteome-Wide Selectivity Screening : Combine with isoTOP-ABPP to assess off-target interactions in cell lysates .

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